Decanal, 2,2-dibromo-
Description
Structure
3D Structure
Properties
CAS No. |
819850-94-7 |
|---|---|
Molecular Formula |
C10H18Br2O |
Molecular Weight |
314.06 g/mol |
IUPAC Name |
2,2-dibromodecanal |
InChI |
InChI=1S/C10H18Br2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
InChI Key |
IRRMVQWWECZFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=O)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Decanal, 2,2 Dibromo and Analogous Alpha,alpha Dibromoaldehydes
Direct Halogenation Strategies
Direct methods involve the direct treatment of an aldehyde with a brominating agent, often under specific catalytic conditions to promote geminal dihalogenation.
Acid-catalyzed halogenation of aldehydes proceeds through an enol intermediate. libretexts.org The presence of an acid catalyst facilitates the tautomerization of the aldehyde to its enol form, which is the reactive nucleophile. libretexts.orgorgosolver.com The enol then attacks a molecule of bromine. This process can be repeated to introduce a second bromine atom at the same α-carbon. The reaction is typically specific to the alpha position. youtube.com While acid catalysis can effectively promote monohalogenation, achieving controlled geminal dibromination without side reactions can be challenging. youtube.com The reaction produces an acid as a byproduct, which can auto-catalyze the reaction. youtube.com
| Reactant | Catalyst | Reagent | Product | Key Features |
| Aldehyde | Acid (e.g., HBr) | Br₂ | α,α-Dibromoaldehyde | Proceeds via enol intermediate. libretexts.org |
Organocatalysis has emerged as a powerful tool for the asymmetric α-halogenation of aldehydes. rsc.orgnih.gov Chiral secondary amines are often employed as catalysts to form a nucleophilic enamine intermediate with the aldehyde. nih.gov This enamine then reacts with an electrophilic bromine source. However, a significant challenge in these reactions is controlling the extent of bromination, as dibromination is a common side reaction. researchgate.netacs.org The formation of the dibrominated product occurs due to the over-bromination of the brominated enamine intermediate before its hydrolysis. acs.org Factors such as the choice of catalyst, solvent, and the method of addition of the brominating agent can influence the ratio of mono- to di-brominated products. nih.govacs.org For instance, the slow addition of the brominating agent can help to minimize dibromination. acs.org
| Aldehyde Substrate | Catalyst | Brominating Agent | Outcome |
| Various Aldehydes | Chiral Diphenylpyrrolidine | N-Bromosuccinimide (NBS) | Can lead to dibromination as a side product. researchgate.netacs.org |
| Octanal | Jørgensen–Hayashi type catalyst | N-Bromosuccinimide (NBS) | Dibromination observed, can be reduced by adding water. researchgate.netacs.org |
N-Bromosuccinimide (NBS) is a widely used reagent for various bromination reactions, including the α-bromination of carbonyl compounds. wikipedia.orgorganic-chemistry.org It can act as a source of electrophilic bromine or bromine radicals, depending on the reaction conditions. wikipedia.org In the context of aldehydes, NBS can be used to achieve α-bromination. The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side products. wikipedia.org While often used for monobromination, under certain conditions, NBS can lead to geminal dibromination. researchgate.netacs.org The reaction can be catalyzed by acid or proceed via a radical pathway. wikipedia.org The choice of solvent and the presence of initiators can direct the reaction towards the desired product. wikipedia.org Other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin, have also been employed for the dibromination of unsaturated compounds. acs.org
| Carbonyl Derivative | Reagent | Catalyst/Conditions | Product |
| Hexanoyl chloride | N-Bromosuccinimide (NBS) | Acid catalysis | α-Bromohexanoyl chloride wikipedia.org |
| Enolates/Enol ethers | N-Bromosuccinimide (NBS) | - | α-Bromo carbonyl compound wikipedia.org |
Indirect Synthetic Routes to Geminal Dibromoaldehyde Precursors or Derivatives
Indirect methods offer alternative pathways to α,α-dibromoaldehydes by first preparing a precursor which is then converted to the target molecule.
The Corey-Fuchs reaction is a reliable two-step method for converting aldehydes into terminal alkynes. synarchive.comorganic-chemistry.org The first step of this sequence involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide, which yields an α,α-dibromoalkene. tcichemicals.comalfa-chemistry.com This intermediate can be isolated before its subsequent conversion to an alkyne. tcichemicals.com The α,α-dibromoalkene itself is a valuable synthetic intermediate. While the primary application of the Corey-Fuchs reaction is alkyne synthesis, the intermediate dibromoalkene could potentially be derivatized to an α,α-dibromoaldehyde through controlled oxidation or other functional group manipulations, although this is not the typical course of the reaction.
| Aldehyde | Reagents | Intermediate |
| General Aldehyde | PPh₃, CBr₄ | α,α-Dibromoalkene synarchive.comalfa-chemistry.com |
| 3-(2-furyl)acrolein | PPh₃, CBr₄ | Terminal alkyne (via dibromoalkene) rsc.org |
Methodologies developed for the synthesis of α,α-dibromo esters and ketones can often be adapted for the preparation of α,α-dibromoaldehydes. For instance, the bromination of lithium α-bromo ester enolates has been shown to produce α,α-dibromo esters in good yields. nih.gov A similar strategy could potentially be applied to the corresponding aldehyde enolates. Additionally, α-amino ketones can be synthesized through a process involving α-bromination of a ketone followed by nucleophilic substitution. organic-chemistry.org This highlights the general reactivity of the α-position of carbonyl compounds towards bromination. The synthesis of α,α-dibromo esters from aldehydes has been reported, suggesting the feasibility of extending these methods to generate the aldehyde analogs directly. researchgate.net
| Starting Material | Key Transformation | Product |
| Lithium α-bromo ester enolates | Bromination | α,α-Dibromo esters nih.gov |
| Alcohols | Oxidative conversion | Esters and ketones researchgate.net |
| Aldehydes | Two-step process with bromal-derived acetal | γ,δ-unsaturated α,α-dibromo esters researchgate.net |
Theoretical and Computational Studies on Alpha,alpha Dibromoaldehydes
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2,2-dibromodecanal. arxiv.org Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to determine optimized geometries, bond lengths, bond angles, and electronic charge distributions. ias.ac.inunige.ch For 2,2-dibromodecanal, these calculations would reveal the conformational preferences of the decyl chain and the electronic influence of the two bromine atoms on the carbonyl group.
The presence of two electron-withdrawing bromine atoms at the alpha position significantly impacts the electronic structure of the aldehyde. This is expected to lead to a highly electrophilic carbonyl carbon, a key factor in its reactivity. Quantum chemical calculations can quantify this effect by mapping the electrostatic potential and calculating partial atomic charges.
Table 1: Predicted Structural and Electronic Properties of 2,2-Dibromodecanal
| Property | Predicted Value/Characteristic | Method of Determination |
| C=O Bond Length | Shortened relative to non-halogenated aldehydes | Quantum Chemical Calculations |
| C-Br Bond Length | Standard for gem-dibromo compounds | Quantum Chemical Calculations |
| Carbonyl Carbon Charge | Highly positive (electrophilic) | Mulliken Population Analysis / NBO Analysis |
| Dipole Moment | Significant, influenced by C=O and C-Br bonds | Quantum Chemical Calculations |
Note: The values in this table are qualitative predictions based on general principles of quantum chemistry applied to α,α-dihaloaldehydes, in the absence of specific published data for 2,2-dibromodecanal.
Reaction Mechanism Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving complex molecules. mdpi.comnih.gov For 2,2-dibromodecanal, DFT can be used to model its reactions with various nucleophiles and to explore the formation of reactive intermediates.
For instance, the reaction of 2,2-dibromodecanal with a nucleophile would likely proceed through a transition state where the nucleophile is forming a new bond with the electrophilic carbonyl carbon. DFT calculations can model the geometry and energy of this transition state, providing insights into the feasibility and kinetics of the reaction. mdpi.com
Table 2: Hypothetical DFT Calculation Results for the Reaction of 2,2-Dibromodecanal with a Nucleophile (e.g., Methoxide)
| Parameter | Calculated Value (kcal/mol) | Significance |
| Activation Energy (ΔG‡) | Moderate | Suggests the reaction is kinetically feasible |
| Reaction Free Energy (ΔG) | Negative | Indicates a thermodynamically favorable process |
Note: These are hypothetical values for illustrative purposes, as specific DFT studies on this reaction are not available.
Alpha,alpha-dihaloaldehydes are precursors to various short-lived and highly reactive intermediates. One such class of intermediates is carbenoids, which are organometallic species that exhibit carbene-like reactivity. nih.govresearchgate.net The reaction of 2,2-dibromodecanal with a metal, such as zinc or copper, could potentially form a carbenoid. nih.gov DFT calculations can be used to study the structure, stability, and reactivity of these carbenoid intermediates. nih.gov
Another important intermediate is the enolate, which can be formed by the deprotonation of an aldehyde. However, in the case of 2,2-dibromodecanal, the formation of a traditional enolate is not possible due to the absence of alpha-hydrogens. Instead, reactions at the carbonyl carbon are more likely. Computational studies can explore the potential for other types of reactive intermediates under specific reaction conditions.
Predictive Modeling for Reactivity and Selectivity
The data generated from quantum chemical calculations and DFT studies can be used to develop predictive models for the reactivity and selectivity of alpha,alpha-dibromoaldehydes. beilstein-journals.org These models can help in designing new synthetic methodologies and in predicting the outcomes of reactions under different conditions. arxiv.org
Machine learning algorithms can be trained on datasets of calculated properties and experimental outcomes to create robust predictive tools. beilstein-journals.orgarxiv.org For example, a model could be developed to predict the stereoselectivity of a reaction involving a chiral catalyst and an alpha,alpha-dibromoaldehyde. While comprehensive models for 2,2-dibromodecanal are not yet available, the general methodologies for creating such predictive tools are well-established in computational chemistry. beilstein-journals.orgarxiv.org
Advanced Analytical Techniques for the Characterization of Decanal, 2,2 Dibromo in Research Contexts
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to elucidating the precise molecular structure of a compound. For Decanal, 2,2-dibromo-, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of Decanal, 2,2-dibromo-, the aldehydic proton (-CHO) would be expected to appear as a singlet in the downfield region, typically around δ 9.5-10.0 ppm. The protons on the carbon chain would exhibit characteristic multiplets, with the signal for the protons on the carbon adjacent to the dibromo-substituted carbon (C3) being shifted downfield due to the electron-withdrawing effect of the bromine atoms.
¹³C NMR: The ¹³C NMR spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would appear significantly downfield, likely in the range of δ 180-190 ppm. The carbon atom bearing the two bromine atoms (C2) would also be shifted downfield, with a predicted chemical shift in the range of δ 50-70 ppm.
While specific data for Decanal, 2,2-dibromo- is unavailable, studies on other α-bromo aldehydes provide reference points for expected chemical shifts. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of Decanal, 2,2-dibromo- would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. The presence of the C-Br bonds would likely result in absorptions in the fingerprint region, below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, providing additional information about the molecular vibrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact molecular weight of Decanal, 2,2-dibromo-, allowing for the calculation of its elemental composition. This is crucial for confirming the molecular formula C₁₀H₁₈Br₂O. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1. winona.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique would be ideal for assessing the purity of a sample of Decanal, 2,2-dibromo- and for identifying any impurities. google.comrsc.org The fragmentation pattern observed in the mass spectrum would provide structural information, corroborating the data from NMR and IR spectroscopy. For instance, a common fragmentation pathway for aldehydes is the loss of the CHO group. nih.gov
Chromatographic Separations for Isolation and Purity Verification
Chromatographic techniques are essential for the isolation and purification of a target compound from a reaction mixture and for verifying its purity. mdpi.comresearchgate.netmdpi.comcdnsciencepub.comresearchgate.net
For a compound like Decanal, 2,2-dibromo-, column chromatography using silica (B1680970) gel would be a standard method for purification. The choice of eluent would be optimized to achieve good separation from starting materials and byproducts. The purity of the collected fractions would be monitored by Thin-Layer Chromatography (TLC) or by GC analysis. The use of specialized GC columns, such as those designed for halogenated compounds, may be necessary to achieve optimal separation and peak shape. chromforum.org
Table of Predicted Analytical Data for Decanal, 2,2-dibromo-
| Analytical Technique | Predicted Observation |
| ¹H NMR | Aldehydic proton (CHO) singlet ~δ 9.5-10.0 ppm |
| ¹³C NMR | Carbonyl carbon (C=O) ~δ 180-190 ppm; Dibromo-substituted carbon (CBr₂) ~δ 50-70 ppm |
| IR Spectroscopy | Strong C=O stretch at ~1720-1740 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and analysis of non-volatile or thermally unstable compounds. For aldehydes, direct analysis is often challenging due to their poor UV absorbance and ionization efficiency. nih.gov Consequently, a derivatization step is commonly employed to enhance detection and improve chromatographic separation.
A widely used method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable DNPH-hydrazone derivatives. bibliotekanauki.plresearchgate.net These derivatives exhibit strong UV absorbance, typically around 360 nm, allowing for sensitive detection. bibliotekanauki.pl The analysis is usually performed using a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netscribd.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate a wide range of aldehyde derivatives in a single analysis. scribd.com
Another derivatization strategy involves using reagents that introduce a specific isotopic label, such as a bromine atom, which can be selectively detected by high-resolution mass spectrometry (HRMS) due to its characteristic isotopic pattern. nih.gov This "aldehydomics" approach allows for the untargeted screening and identification of aldehydes in complex biological samples. nih.gov
Table 1: General HPLC Conditions for Aldehyde (as DNPH derivatives) Analysis
| Parameter | Typical Condition | Source |
| Column | Reverse-phase C18 (e.g., 75x4.6 mm, 3.5 µm) | scribd.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | bibliotekanauki.plscribd.com |
| Detection | UV-Vis Detector (e.g., at 360 nm) or DAD | bibliotekanauki.pl |
| Derivatization Agent | 2,4-dinitrophenylhydrazine (DNPH) | bibliotekanauki.plresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of many aldehydes. novapublishers.comepa.gov The choice of column and detector is critical for achieving good separation and sensitivity.
Capillary columns with a variety of stationary phases are used for aldehyde analysis. Non-polar columns like those with a polydimethylsiloxane (B3030410) phase (e.g., DB-5) or columns of intermediate polarity are often employed. researchgate.netscispace.com Temperature programming, where the column temperature is increased during the analysis, is standard practice to elute compounds with a wide range of boiling points. researchgate.netscispace.com
For detection, a Flame Ionization Detector (FID) is a common choice, providing good sensitivity for most organic compounds. However, for enhanced selectivity and identification, Mass Spectrometry (MS) is the preferred detector. epa.govscispace.com GC-MS allows for the identification of compounds based on their mass spectra, which serve as a chemical fingerprint.
Similar to HPLC, derivatization can also be used in GC to improve the analysis of certain aldehydes, particularly in complex matrices or when targeting low concentrations. For instance, O-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine (PFBHA) is a common derivatizing agent that creates stable oxime derivatives with excellent sensitivity on an Electron Capture Detector (ECD). accustandard.com
Table 2: General GC Conditions for Aldehyde Analysis
| Parameter | Typical Condition | Source |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | scispace.com |
| Carrier Gas | Helium or Hydrogen | scispace.com |
| Injection | Split/Splitless | scispace.com |
| Temperature Program | Initial hold, then ramp to a final temperature | researchgate.netscispace.com |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | epa.govscispace.com |
Strategic Applications of Decanal, 2,2 Dibromo in Advanced Organic Synthesis
Leveraging the Dibromoaldehyde Moiety as a Versatile Synthetic Handle
The synthetic utility of Decanal, 2,2-dibromo- is primarily derived from the presence of the α,α-dibromoaldehyde functional group. This moiety serves as a versatile handle that can be transformed into a variety of other functional groups, providing access to a diverse array of downstream products. The two bromine atoms significantly influence the reactivity of the adjacent aldehyde, making it a unique substrate for various transformations.
The gem-dibromide structure is a precursor to several important functional groups. For instance, it can be converted into a terminal alkyne through the Corey-Fuchs reaction, a process that will be discussed in detail in a subsequent section. organic-chemistry.orgalfa-chemistry.comjk-sci.comwikipedia.orgsynarchive.com Furthermore, the dibromomethyl group can participate in reactions that lead to the formation of other halogenated derivatives or can be reduced to the corresponding methylene (B1212753) group under specific conditions.
The electron-withdrawing nature of the two bromine atoms also activates the aldehyde proton, although this is less synthetically relevant than the transformations of the carbon-bromine bonds. The primary value of the dibromoaldehyde moiety lies in its ability to undergo transformations that dramatically alter the carbon skeleton and introduce new functionalities, making it a strategic starting point for multi-step syntheses.
| Transformation of the Dibromoaldehyde Moiety | Resulting Functional Group | Potential Applications |
| Corey-Fuchs Reaction | Terminal Alkyne | Click chemistry, synthesis of complex natural products, materials science |
| Reduction | Decanal | Access to the parent aldehyde for further functionalization |
| Hydrolysis (under harsh conditions) | Decanoic Acid derivative | Synthesis of fatty acid analogs and other carboxylic acid-containing molecules |
Role as a Precursor for Carbon-Carbon Bond Forming Reactions
One of the most significant applications of Decanal, 2,2-dibromo- is its role as a precursor in carbon-carbon bond forming reactions. The ability to generate new carbon-carbon bonds is the cornerstone of organic synthesis, and this compound offers several pathways to achieve this.
The Corey-Fuchs Reaction:
A prominent example is the Corey-Fuchs reaction, which transforms aldehydes into terminal alkynes. organic-chemistry.orgalfa-chemistry.comjk-sci.comwikipedia.orgsynarchive.com In the case of Decanal, 2,2-dibromo-, it would first react with a phosphine, such as triphenylphosphine (B44618), and carbon tetrabromide to generate a dibromo-olefination product. This intermediate, upon treatment with a strong base like n-butyllithium, undergoes elimination to furnish the corresponding terminal alkyne, 1-dodecyne. This transformation is highly valuable as terminal alkynes are versatile intermediates in a multitude of coupling reactions, such as the Sonogashira, Glaser, and click chemistry reactions.
Organometallic Additions:
The aldehyde functionality of Decanal, 2,2-dibromo- is also susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents and organolithium compounds. msu.edusaskoer.ca These reactions lead to the formation of secondary alcohols, with a new carbon-carbon bond formed at the original aldehyde carbon. The presence of the two bulky bromine atoms on the alpha-carbon may sterically hinder the approach of the nucleophile, potentially requiring carefully optimized reaction conditions. Nevertheless, these additions provide a direct route to functionalized C11 scaffolds.
| Reaction Type | Reagents | Product from Decanal, 2,2-dibromo- |
| Corey-Fuchs Reaction | 1. PPh₃, CBr₄2. n-BuLi | 1-Dodecyne |
| Grignard Addition | R-MgX | 1,1-Dibromo-1-undecan-2-ol derivative |
| Organolithium Addition | R-Li | 1,1-Dibromo-1-undecan-2-ol derivative |
Construction of Functionalized C10 Organic Scaffolds
Decanal, 2,2-dibromo- serves as an excellent starting material for the construction of a variety of functionalized C10 organic scaffolds. The long alkyl chain provides a lipophilic backbone, while the reactive dibromoaldehyde terminus allows for diverse chemical modifications. This combination is particularly useful in the synthesis of molecules with specific physical and biological properties.
By leveraging the reactions discussed previously, such as the Corey-Fuchs reaction and organometallic additions, a wide range of C10 and longer-chain molecules can be accessed. For instance, the terminal alkyne generated via the Corey-Fuchs reaction can be further elaborated through Sonogashira coupling with aryl halides to introduce aromatic moieties. This strategy allows for the modular construction of complex molecules with a defined C10 core.
Furthermore, the secondary alcohols resulting from Grignard or organolithium additions can be oxidized to the corresponding ketones, providing another point of diversification. Subsequent reactions at the ketone or the gem-dibromo position can lead to highly functionalized and complex molecular frameworks. The ability to build upon the C10 chain in a controlled manner makes Decanal, 2,2-dibromo- a valuable tool for medicinal and materials chemistry research.
Enantioselective Transformations Initiated by Alpha,Alpha-Dibromoaldehydes
While the alpha-carbon of Decanal, 2,2-dibromo- is not a stereocenter, the aldehyde functionality can participate in enantioselective transformations. The development of asymmetric catalytic methods for additions to aldehydes is a well-established field of organic synthesis. Chiral catalysts can be employed to control the stereochemical outcome of nucleophilic additions to the carbonyl group, leading to the formation of enantioenriched secondary alcohols.
For example, the use of chiral ligands in conjunction with organometallic reagents can facilitate the enantioselective addition of alkyl or aryl groups to the aldehyde. Similarly, enantioselective reduction of the aldehyde to the corresponding primary alcohol can be achieved using chiral reducing agents. Although the presence of the two bulky bromine atoms might present challenges in terms of catalyst reactivity and selectivity, successful examples with other alpha-substituted aldehydes suggest that such transformations are feasible.
The resulting chiral, non-racemic products are of significant interest in the synthesis of biologically active molecules and chiral materials, where the three-dimensional arrangement of atoms is crucial for function.
Potential in the Development of Organohalogenated Compounds for Specific Research Applications
Organohalogen compounds are prevalent in many natural products and pharmaceuticals and often exhibit unique biological activities. nih.gov Decanal, 2,2-dibromo- is an interesting building block for the synthesis of novel organohalogenated compounds for specific research applications. The two bromine atoms can be retained in the final product or can be selectively replaced to introduce other functionalities.
The presence of multiple halogen atoms can influence the lipophilicity, metabolic stability, and conformational preferences of a molecule, which are important parameters in drug design. By incorporating the 2,2-dibromodecyl moiety into larger molecular scaffolds, researchers can explore the impact of this specific organohalogenated fragment on biological activity.
Furthermore, the gem-dibromo group can serve as a synthetic handle for further transformations, even in the later stages of a synthesis. For example, one or both bromine atoms could potentially be replaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions under specific conditions. This latent reactivity allows for the late-stage diversification of complex molecules, a valuable strategy in the generation of compound libraries for biological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
